molecular formula C6H12O2S3 B14591670 1-(Ethoxytrisulfanyl)butan-1-one CAS No. 61268-27-7

1-(Ethoxytrisulfanyl)butan-1-one

Cat. No.: B14591670
CAS No.: 61268-27-7
M. Wt: 212.4 g/mol
InChI Key: CQLJDEPWFHNRMX-UHFFFAOYSA-N
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Description

1-(Ethoxytrisulfanyl)butan-1-one is an organic compound characterized by the presence of an ethoxy group and a trisulfanyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxytrisulfanyl)butan-1-one typically involves multi-step organic reactions. One common method includes the reaction of butanone with ethoxytrisulfanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This can include continuous flow reactors and advanced purification techniques to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxytrisulfanyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trisulfanyl group to thiols or disulfides.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, disulfides.

    Substitution Products: Various substituted butanones.

Scientific Research Applications

1-(Ethoxytrisulfanyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethoxytrisulfanyl)butan-1-one involves its interaction with molecular targets through its functional groups. The trisulfanyl group can participate in redox reactions, while the ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 1-(Methoxytrisulfanyl)butan-1-one
  • 1-(Propoxytrisulfanyl)butan-1-one
  • 1-(Butoxytrisulfanyl)butan-1-one

Comparison: 1-(Ethoxytrisulfanyl)butan-1-one is unique due to its specific ethoxy group, which can influence its chemical reactivity and solubility compared to similar compounds with different alkoxy groups. This uniqueness can make it more suitable for certain applications, particularly where specific solubility or reactivity profiles are required.

Properties

CAS No.

61268-27-7

Molecular Formula

C6H12O2S3

Molecular Weight

212.4 g/mol

IUPAC Name

S-(ethoxydisulfanyl) butanethioate

InChI

InChI=1S/C6H12O2S3/c1-3-5-6(7)9-11-10-8-4-2/h3-5H2,1-2H3

InChI Key

CQLJDEPWFHNRMX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)SSSOCC

Origin of Product

United States

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